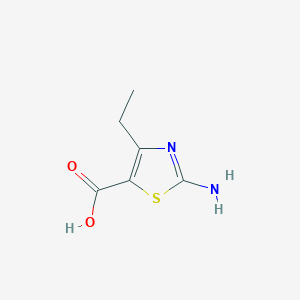

Ácido 2-amino-4-etil-1,3-tiazol-5-carboxílico

Descripción general

Descripción

2-Amino-4-ethyl-1,3-thiazole-5-carboxylic acid: is a heterocyclic compound containing a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals and agrochemicals.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Anticancer Activity

2-Amino-4-ethyl-1,3-thiazole-5-carboxylic acid has been investigated for its potential as an anticancer agent. Research indicates that derivatives of thiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds synthesized from this acid demonstrated promising activity against HepG2 (liver cancer) and K562 (leukemia) cell lines .

Mechanism of Action

The anticancer efficacy is attributed to the compound's ability to interact with specific biological targets involved in cancer cell proliferation. Studies have shown that thiazole derivatives can inhibit key enzymes and pathways that are crucial for tumor growth and survival .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound Name | Cancer Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Thiazole Derivative A | HepG2 | 12.5 | |

| Thiazole Derivative B | K562 | 8.0 | |

| Thiazole Derivative C | PC12 | 15.0 |

Antiviral Properties

Research has also indicated that 2-amino-thiazoles may possess antiviral properties, particularly against HIV. The structural features of these compounds allow them to bind effectively to viral proteins, inhibiting their function and preventing viral replication .

Synthetic Pathways

The synthesis of 2-amino-4-ethyl-1,3-thiazole-5-carboxylic acid involves several chemical reactions that can be optimized for higher yields and efficiency. Various synthetic methods have been reported, including microwave-assisted synthesis and traditional reflux methods using thiourea and ethyl chloroacetate as starting materials .

Table 2: Synthetic Methods for 2-Amino-4-ethyl-1,3-thiazole-5-carboxylic Acid

| Method | Yield (%) | Reaction Time (h) | Reference |

|---|---|---|---|

| Microwave-Assisted | >95 | 1 | |

| Reflux Method | 80 | 10 | |

| Ethanol Solvent Method | >90 | 5.5 |

Biochemical Applications

In addition to its pharmaceutical uses, this compound serves as a non-ionic organic buffering agent in biological research. It is utilized in cell culture applications where maintaining a stable pH is crucial for cellular activities .

Case Studies

Case Study: Anticancer Activity Evaluation

A study evaluated the cytotoxic effects of various thiazole derivatives on multiple cancer cell lines, demonstrating that modifications to the thiazole ring significantly impacted their potency. The results indicated that specific substitutions could enhance anticancer activity by increasing the compound's lipophilicity and ability to penetrate cell membranes .

Case Study: Antiviral Efficacy Against HIV

Another investigation focused on the antiviral properties of thiazole derivatives against HIV-1 reverse transcriptase. The study revealed that certain derivatives acted as effective inhibitors by binding to the enzyme's active site, thus preventing viral replication .

Mecanismo De Acción

Target of Action

The primary target of 2-Amino-4-ethyl-1,3-thiazole-5-carboxylic acid is the bacterial enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme catalyzes the reaction of peptidoglycan synthesis by first amino acid addition to peptidoglycan sugar moiety . Peptidoglycan is a key element for the bacterial cell wall .

Mode of Action

2-Amino-4-ethyl-1,3-thiazole-5-carboxylic acid interacts with its target enzyme, UDP-N-acetylmuramate/L-alanine ligase, and acts as an antagonist . By targeting this ligase enzyme, the bacterial cell integrity can be dismantled, ultimately resulting in bacterial cell death .

Biochemical Pathways

The compound affects the peptidoglycan synthesis pathway, which is crucial for bacterial cell wall formation . By inhibiting the UDP-N-acetylmuramate/L-alanine ligase, the compound disrupts the synthesis of peptidoglycan, leading to the loss of bacterial cell integrity .

Pharmacokinetics

The compound’s effectiveness against various bacterial strains suggests it has suitable absorption, distribution, metabolism, and excretion (adme) properties for antimicrobial activity .

Result of Action

The result of the action of 2-Amino-4-ethyl-1,3-thiazole-5-carboxylic acid is the death of bacterial cells . The compound shows significant antibacterial potential towards various gram-positive and gram-negative bacteria .

Action Environment

The action of 2-Amino-4-ethyl-1,3-thiazole-5-carboxylic acid can be influenced by various environmental factors. For instance, the compound has been studied for its corrosion inhibition efficiency in hydrochloric acid solution , suggesting that its efficacy and stability might be affected by the pH of the environment.

Análisis Bioquímico

Biochemical Properties

2-Amino-4-ethyl-1,3-thiazole-5-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of xanthine oxidase, an enzyme involved in purine metabolism . Additionally, it interacts with UDP-N-acetylmuramate/L-alanine ligase, an enzyme crucial for bacterial cell wall synthesis . These interactions highlight the compound’s potential as an antimicrobial and anti-inflammatory agent.

Cellular Effects

2-Amino-4-ethyl-1,3-thiazole-5-carboxylic acid exerts significant effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes . It also affects cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of 2-Amino-4-ethyl-1,3-thiazole-5-carboxylic acid involves several binding interactions with biomolecules. It binds to the active sites of enzymes such as xanthine oxidase and UDP-N-acetylmuramate/L-alanine ligase, inhibiting their activity . This inhibition leads to a cascade of molecular events, including enzyme inactivation, disruption of metabolic pathways, and changes in gene expression. These molecular interactions underpin the compound’s antimicrobial and anticancer properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-4-ethyl-1,3-thiazole-5-carboxylic acid have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of 2-Amino-4-ethyl-1,3-thiazole-5-carboxylic acid vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as antimicrobial and anti-inflammatory activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

2-Amino-4-ethyl-1,3-thiazole-5-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as xanthine oxidase, influencing the metabolism of purines and the production of uric acid . Additionally, the compound can affect the metabolic flux of carbohydrates and amino acids by modulating the activity of key metabolic enzymes . These interactions highlight the compound’s potential impact on metabolic processes.

Transport and Distribution

Within cells and tissues, 2-Amino-4-ethyl-1,3-thiazole-5-carboxylic acid is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its biological activity and therapeutic efficacy .

Subcellular Localization

The subcellular localization of 2-Amino-4-ethyl-1,3-thiazole-5-carboxylic acid plays a crucial role in its activity and function. The compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, through targeting signals and post-translational modifications . This localization is essential for its interaction with target enzymes and proteins, thereby modulating their activity and function.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-ethyl-1,3-thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 2-bromoacetate with thiourea to form ethyl 2-amino-4-ethylthiazole-5-carboxylate, which is then hydrolyzed to yield the desired carboxylic acid .

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst to improve yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.

Reduction: Reduction reactions can occur at the carboxylic acid group, converting it to an alcohol.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Conditions typically involve the use of bases like sodium hydroxide or potassium carbonate to facilitate nucleophilic attack.

Major Products:

Oxidation: Products may include sulfoxides or sulfones.

Reduction: The primary product is the corresponding alcohol.

Substitution: Various substituted thiazole derivatives can be obtained depending on the nucleophile used.

Comparación Con Compuestos Similares

- 2-Amino-4-methyl-1,3-thiazole-5-carboxylic acid

- 2-Amino-4-ethyl-1,3-thiazole-5-carboxamide

- 2-Amino-4-ethyl-1,3-thiazole-5-carboxylate

Comparison: While these compounds share the thiazole ring structure, they differ in their substituents, which can significantly impact their chemical reactivity and biological activity. For example, the presence of a carboxylic acid group in 2-Amino-4-ethyl-1,3-thiazole-5-carboxylic acid allows for hydrogen bonding and ionic interactions, which can enhance its solubility and binding affinity to biological targets .

Conclusion

2-Amino-4-ethyl-1,3-thiazole-5-carboxylic acid is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and a promising candidate for drug development.

Actividad Biológica

2-Amino-4-ethyl-1,3-thiazole-5-carboxylic acid (AETCA) is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

AETCA features a thiazole ring, which is integral to its biological activity. The compound can be synthesized through various methods, including the cyclization of ethyl 2-bromoacetate with thiourea, followed by hydrolysis to yield the carboxylic acid.

Target Enzymes:

AETCA primarily targets the enzyme UDP-N-acetylmuramate/L-alanine ligase, which is vital for bacterial cell wall synthesis. By inhibiting this enzyme, AETCA disrupts peptidoglycan formation, leading to bacterial cell death.

Biochemical Pathways:

The compound also exhibits inhibitory effects on xanthine oxidase, an enzyme involved in purine metabolism. This inhibition can influence various cellular processes and signaling pathways, potentially leading to therapeutic effects in conditions like gout and cancer.

Biological Activities

-

Antimicrobial Activity:

- AETCA has demonstrated significant antibacterial properties against various strains of bacteria. Its mechanism involves disrupting cell wall synthesis, which is crucial for bacterial survival.

- Table 1 summarizes the antimicrobial efficacy of AETCA against selected bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Escherichia coli 32 µg/mL Staphylococcus aureus 16 µg/mL Pseudomonas aeruginosa 64 µg/mL -

Anticancer Activity:

- AETCA has been shown to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes. This effect is mediated through its interaction with various cellular pathways.

- In vitro studies have indicated that AETCA can inhibit the proliferation of several cancer cell lines, including breast cancer (MDA-MB-231) and colon cancer cells .

-

Anti-inflammatory Effects:

- Preliminary studies suggest that AETCA may possess anti-inflammatory properties, making it a candidate for further pharmacological investigations. Its interaction with inflammatory pathways could provide therapeutic benefits in conditions characterized by chronic inflammation.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of AETCA, researchers found that it effectively inhibited the growth of multidrug-resistant bacterial strains. The study highlighted its potential as an alternative treatment option in an era of increasing antibiotic resistance.

Case Study 2: Cancer Cell Apoptosis

A research team investigated the effects of AETCA on human colon cancer cells. They observed that treatment with AETCA led to increased levels of caspase-3 activity, indicating enhanced apoptosis. The study concluded that AETCA could serve as a promising agent in cancer therapy due to its ability to selectively induce cell death in cancerous cells while sparing normal cells .

Pharmacokinetics

AETCA exhibits favorable pharmacokinetic properties, suggesting good absorption and distribution within biological systems. Its metabolism and excretion pathways are still under investigation, but initial findings indicate potential for effective therapeutic use.

Propiedades

IUPAC Name |

2-amino-4-ethyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-2-3-4(5(9)10)11-6(7)8-3/h2H2,1H3,(H2,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHUPJQLYQCVDHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC(=N1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10634072 | |

| Record name | 2-Amino-4-ethyl-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191105-37-0 | |

| Record name | 2-Amino-4-ethyl-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4-ethyl-1,3-thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.